2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1) is a small molecule inhibitor primarily known for its potent and selective inhibition of IκB kinase 2 (IKK-2) [, , , , , , , , , , , , , , , , , , , , , , , , ]. It plays a crucial role in scientific research as a tool for understanding and modulating inflammatory processes, especially those mediated by the NF-κB signaling pathway. This molecule has been extensively studied for its potential applications in various inflammatory diseases and cancer research.
TPCA-1 is classified as a small molecule inhibitor, specifically targeting the IKK β isoform of the IκB kinase family. It is sourced from chemical suppliers such as Sigma-Aldrich and is utilized in various research settings to study NF-κB-mediated signaling pathways and their implications in disease processes .
The synthesis of TPCA-1 involves several steps that can be optimized for yield and purity. While specific detailed synthetic routes are not extensively documented in the literature, it is derived from modifications of existing compounds known for their kinase inhibitory properties. The synthesis typically includes:
The final product is characterized using techniques such as high-performance liquid chromatography (HPLC) to ensure purity, which is generally reported to be ≥97% .
The molecular structure of TPCA-1 can be described by its chemical formula with a molecular weight of approximately 279.29 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using computational modeling techniques, revealing insights into potential binding interactions with the IKK β enzyme .
TPCA-1 primarily functions through its interaction with IKK β, inhibiting its activity and subsequently affecting downstream signaling pathways. Key reactions include:
These reactions highlight TPCA-1's role as an effective modulator of inflammatory responses.
The mechanism of action of TPCA-1 involves the following steps:
This mechanism underlines TPCA-1's potential therapeutic utility in conditions characterized by excessive inflammation.
TPCA-1 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a research tool in pharmacological studies.
TPCA-1 has significant applications in scientific research, particularly in the fields of immunology and pharmacology:
TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent small-molecule inhibitor that simultaneously targets two pivotal signaling hubs in inflammation and cancer: the IKKβ/NF-κB pathway and the STAT3 transcription factor. Biochemically, TPCA-1 inhibits IKKβ (IκB kinase β) with an IC₅₀ of 17.9 nM, demonstrating >22-fold selectivity over IKKα and >550-fold selectivity against unrelated kinases [7]. This high specificity blocks the canonical NF-κB activation cascade, preventing IκBα phosphorylation, ubiquitination, and degradation, thereby sequestering NF-κB dimers (e.g., p65/p50) in the cytoplasm [1] [9].
Concurrently, TPCA-1 directly inhibits STAT3 by docking into its SH2 domain, disrupting phosphorylation by upstream kinases (e.g., JAKs, EGFR mutants) and subsequent dimerization, nuclear translocation, and DNA binding [3]. This dual inhibition is particularly effective in cancers driven by constitutive STAT3 and NF-κB activation, such as mutant EGFR-associated non-small cell lung cancer (NSCLC). Here, TPCA-1 synergizes with tyrosine kinase inhibitors (TKIs) like gefitinib, overcoming intrinsic TKI resistance by suppressing compensatory survival pathways [3]. In vivo studies confirm TPCA-1 significantly regresses tumor growth in NSCLC xenografts by inducing apoptosis and suppressing proliferative gene networks [3].
Table 1: Key Signaling Pathways Inhibited by TPCA-1
Target Pathway | Molecular Mechanism | Biological Consequence | Selectivity Profile |
---|---|---|---|
IKKβ/NF-κB | Inhibits IκBα phosphorylation (IC₅₀ = 17.9 nM) | Prevents nuclear translocation of p65/p50 dimers | >22-fold selective vs. IKKα; >550-fold vs. other kinases |
STAT3 | Binds SH2 domain; blocks phosphorylation & dimerization | Suppresses transcription of survival genes (e.g., Bcl-xL, Mcl-1) | Specific inhibition of STAT3 over STAT1 |
Cytokine Production | Downregulates IL-6, TNF-α, IL-8 transcription | Reduces inflammation-driven tumor progression | Targets transcriptional, not secretory, phase |
The molecular efficacy of TPCA-1 stems from its distinct interactions with both IKKβ and STAT3. For IKKβ, TPCA-1 binds the ATP-binding pocket via hydrogen bonding between its carboxamide group and the kinase’s hinge region (residues Val29, Ile165), while its 4-fluorophenyl moiety occupies a hydrophobic cleft, stabilizing the inactive conformation [7] [9]. This binding mode prevents IKKβ from phosphorylating IκBα, halting NF-κB activation.
For STAT3, TPCA-1 occupies the phosphotyrosine-binding pocket of the SH2 domain through hydrophobic interactions involving its thiophene ring and fluorophenyl group. This sterically blocks STAT3 recruitment to phosphorylated cytokine receptors (e.g., IL-6R/gp130) or oncogenic kinases (e.g., EGFR mutants), inhibiting Tyr705 phosphorylation [3]. Mutagenesis studies confirm that residues Ser611 and Arg609 in STAT3 are critical for TPCA-1 binding. The compound’s bifunctional binding is evidenced by structural modeling and competitive assays, showing it disrupts STAT3-DNA complex formation in electromobility shift assays (EMSAs) [3].
TPCA-1 exerts profound anti-inflammatory effects by suppressing NF-κB- and STAT3-dependent transcription of pro-inflammatory cytokines. In human glioma cells, TPCA-1 (1–10 µM) reduces TNF-α-induced IL-8 mRNA expression by >80% by blocking RelA nuclear translocation and promoter binding [8]. Similarly, in macrophages and endothelial cells, TPCA-1 downregulates IL-6 and TNF-α synthesis by inhibiting transcriptional initiation at gene promoters [1] [6]. This occurs via two mechanisms:
In LPS-stimulated macrophages, TPCA-1-loaded nanoparticles reduce IL-6 and TNF-α secretion by 70–90%, confirming its efficacy in dampening cytokine storms [6]. This transcriptional modulation extends to chemokines like CXCL8, which drive neutrophil infiltration in tumors and inflamed tissues [8].
Table 2: Impact of TPCA-1 on Pro-Inflammatory Mediators
Cytokine/Chemokine | Regulatory Pathway | TPCA-1 Effect | Experimental Model |
---|---|---|---|
IL-6 | STAT3/NF-κB | ↓ Expression by 70–90% | LPS-stimulated macrophages |
TNF-α | NF-κB | ↓ Secretion by 80% | Human airway smooth muscle |
IL-8 (CXCL8) | NF-κB | ↓ mRNA by >80% | TNF-α-stimulated glioma cells |
COX-2 | STAT3/NF-κB | ↓ Transcriptional activation | Mutant EGFR NSCLC cells |
The NF-κB and JAK/STAT pathways exhibit extensive cross-talk in cancer, where compensatory activation of one pathway often limits single-target inhibitors. TPCA-1 overcomes this by co-targeting both axes, inducing synergistic pro-apoptotic effects:
In EGFR-mutant NSCLCs, TPCA-1 enhances gefitinib-induced apoptosis by resolving pathway interdependencies. For example, NF-κB directly regulates IL-6 transcription, which activates STAT3 via JAKs, forming an IL-6/JAK/STAT3 positive feedback loop. TPCA-1 disrupts this circuit by blocking both IL-6 production (via NF-κB inhibition) and STAT3 activation [3]. Similarly, in pancreatic cancer, TPCA-1 sensitizes cells to oncolytic viruses by attenuating NF-κB-dependent antiviral responses, enabling viral replication and immunogenic cell death [8]. This dual-pathway inhibition shifts the balance from pro-survival signaling to caspase-dependent apoptosis, evidenced by PARP cleavage and Annexin V staining in TPCA-1-treated tumors [3].
Table 3: Pro-Apoptotic Mechanisms Enhanced by TPCA-1